molecular formula C16H16FN5O3 B11424024 ethyl 2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate

ethyl 2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate

Cat. No.: B11424024
M. Wt: 345.33 g/mol
InChI Key: BXDSFBSMJFAFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE: is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its complex structure, which includes a fluorophenyl group, a triazolopyrimidine core, and an ethyl propanoate moiety. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and suitable solvents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl propanoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE can be compared with other similar compounds, such as:

    Triazolopyrimidine Derivatives: Compounds with similar core structures but different substituents, which may exhibit different biological activities.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group, which may have similar chemical reactivity but different pharmacological properties.

    Ethyl Propanoate Derivatives: Compounds with the ethyl propanoate moiety, which may have similar esterification reactions but different overall structures.

The uniqueness of ETHYL 2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}PROPANOATE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C16H16FN5O3

Molecular Weight

345.33 g/mol

IUPAC Name

ethyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate

InChI

InChI=1S/C16H16FN5O3/c1-3-25-16(24)10(2)21-9-18-14-13(15(21)23)19-20-22(14)8-11-6-4-5-7-12(11)17/h4-7,9-10H,3,8H2,1-2H3

InChI Key

BXDSFBSMJFAFBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.